Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as dihydropyrimidinone (DHPM) derivatives, has been achieved through the Biginelli reaction . This reaction showed better yield, shorter reaction time, and did not require an organic solvent for the reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed through SCXRD & Hirshfeld surface analysis . These synthesized dihydropyrimidine (DHPM) derivatives showed various interactions .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol, and the ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the yield, melting point, and solubility in ethanol and methanol of a similar compound were reported .Scientific Research Applications
Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate: , also known as Ethyl 2-mercapto-4-methylpyrimidine-5-carboxylate, is a chemical compound with potential applications in various scientific research fields. Below is a comprehensive analysis focusing on six unique applications:
Green Synthesis
This compound has been utilized in green synthesis methods, which are eco-friendly and sustainable approaches to chemical synthesis. For example, it can be synthesized at room temperature using common fruit juice as part of a safe and environmentally friendly process .
Anticancer Activity
Derivatives of this compound have been explored for their potential anticancer properties. The structural analysis of these derivatives can lead to the development of new anticancer agents .
Crystallography
The compound’s crystal structure and properties can be studied to understand its electronic, optical, and non-linear opto-response characteristics. This information is valuable for materials science research .
Non-Linear Optical (NLO) Properties
Research has been conducted to explore the NLO properties of this compound’s derivatives, which are important for developing new optical materials .
Chemical Intermediate
It serves as an intermediate in the synthesis of more complex chemical entities. Its reactivity with various agents can lead to the formation of diverse compounds with potential applications in medicinal chemistry .
Research Restrictions
Due to its specific properties, the compound is restricted for use only under research and development by qualified individuals, indicating its significance in scientific studies .
Safety And Hazards
Future Directions
DHPMs have vital applications in the field of drug discovery . Therefore, the synthesis and study of DHPM systems with methylene-linked ester make it an exciting topic for synthetic organic chemistry . This result indicates that a deactivating group (chlorine) at the 3- or 4-position in the substituted ring of DHPM might be a promising anticancer drug candidate for treating different types of cancers, particularly cancer of the lung .
properties
IUPAC Name |
ethyl 6-methyl-2-sulfanylidene-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-3-12-7(11)6-4-9-8(13)10-5(6)2/h4H,3H2,1-2H3,(H,9,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPYQLBZRNQYSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)N=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301189731 |
Source
|
Record name | Ethyl 1,2-dihydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301189731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate | |
CAS RN |
81633-30-9 |
Source
|
Record name | Ethyl 1,2-dihydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81633-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1,2-dihydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301189731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.